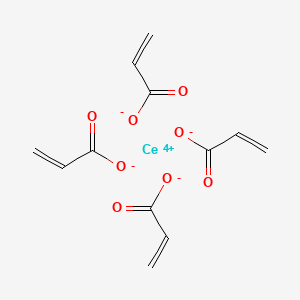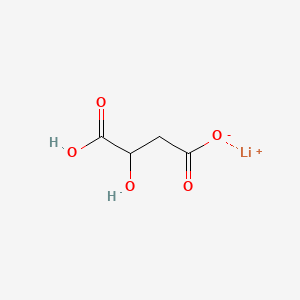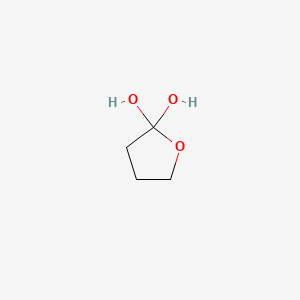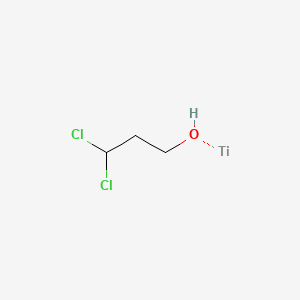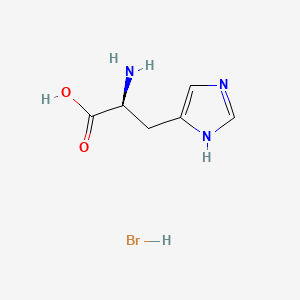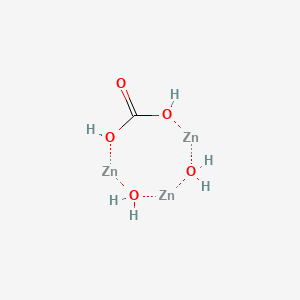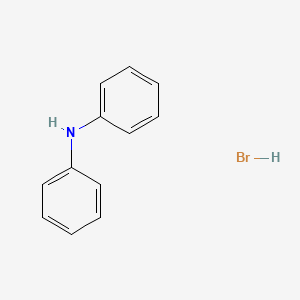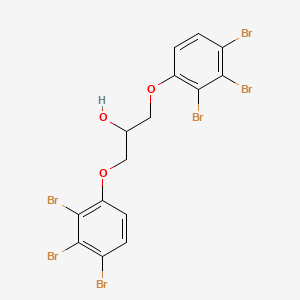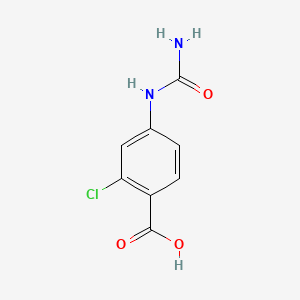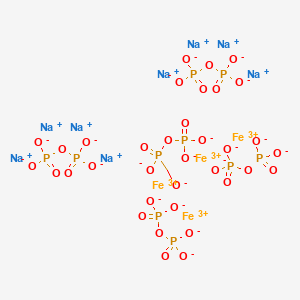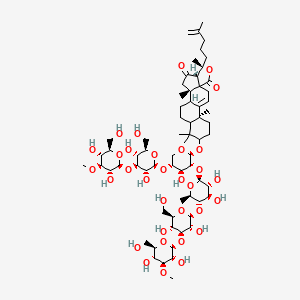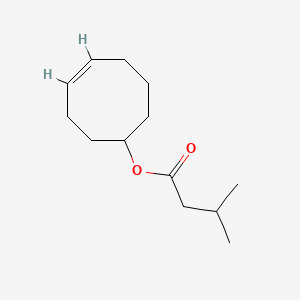
4-Cycloocten-1-yl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloocten-1-yl isovalerate is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclooctene ring and an isovalerate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-yl isovalerate typically involves the esterification of 4-cycloocten-1-ol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Cycloocten-1-yl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclooctenone or isovaleric acid derivatives.
Reduction: Formation of 4-cycloocten-1-yl alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
4-Cycloocten-1-yl isovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloocten-1-yl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cycloocten-1-ol, which can then interact with various enzymes and receptors in biological systems. The cyclooctene ring may also participate in bioorthogonal reactions, making it useful in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclooctene: A simple alkene with a similar ring structure but lacking the ester group.
Isovaleric acid: A carboxylic acid with a similar side chain but without the cyclooctene ring.
Cycloocten-1-ol: The alcohol counterpart of 4-Cycloocten-1-yl isovalerate.
Uniqueness
This compound is unique due to the combination of the cyclooctene ring and the isovalerate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93964-70-6 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3- |
InChI Key |
NOCIMGBKIKPXQV-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CC(C)CC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


